molecular formula C13H16FNO2 B2381901 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide CAS No. 1216857-11-2

2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide

Cat. No.: B2381901
CAS No.: 1216857-11-2
M. Wt: 237.274
InChI Key: QEHAEPYMQNSEPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is an organic compound with a complex structure that includes a fluorine atom, a hydroxycyclopentyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 2-fluorobenzoyl chloride, which is then reacted with (1-hydroxycyclopentyl)methylamine under controlled conditions to form the desired benzamide compound. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of 2-fluoro-N-((1-oxocyclopentyl)methyl)benzamide.

    Reduction: Formation of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the hydroxycyclopentyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-fluoro-N-(2-hydroxy-5-methylphenyl)benzamide: Similar structure but with a different hydroxy group position.

    3-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide: Similar structure but with the fluorine atom at a different position on the benzene ring.

Uniqueness

2-fluoro-N-((1-hydroxycyclopentyl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the hydroxycyclopentyl group significantly influences its reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-fluoro-N-[(1-hydroxycyclopentyl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c14-11-6-2-1-5-10(11)12(16)15-9-13(17)7-3-4-8-13/h1-2,5-6,17H,3-4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHAEPYMQNSEPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=CC=CC=C2F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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